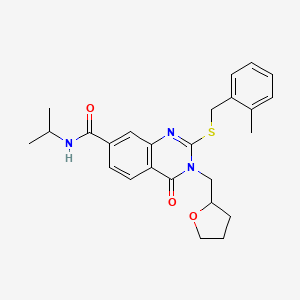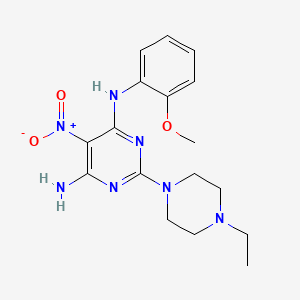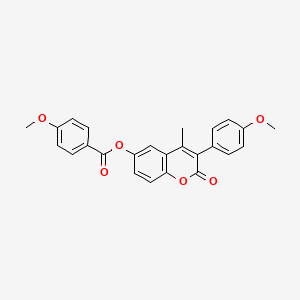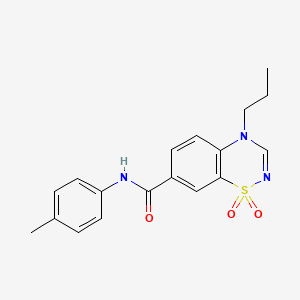
N-isopropyl-2-((2-methylbenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
化学反应分析
Types of Reactions
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
科学研究应用
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Preliminary studies might explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes
作用机制
The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies .
相似化合物的比较
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties.
{2-[(PHENYLSULFANYL)METHYL]-2-PROPENYL}SULFANYL)BENZENE: Another compound with a similar sulfanyl group.
Uniqueness
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-(PROPAN-2-YL)-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds .
属性
分子式 |
C25H29N3O3S |
|---|---|
分子量 |
451.6 g/mol |
IUPAC 名称 |
2-[(2-methylphenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide |
InChI |
InChI=1S/C25H29N3O3S/c1-16(2)26-23(29)18-10-11-21-22(13-18)27-25(32-15-19-8-5-4-7-17(19)3)28(24(21)30)14-20-9-6-12-31-20/h4-5,7-8,10-11,13,16,20H,6,9,12,14-15H2,1-3H3,(H,26,29) |
InChI 键 |
GGHJFUHCTLDRCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CC4CCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11253352.png)

![3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11253378.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11253408.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methylpropanamide](/img/structure/B11253409.png)


![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253421.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11253429.png)

![4H-[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-methyl-7-(methylthio)-](/img/structure/B11253440.png)
![2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11253445.png)

